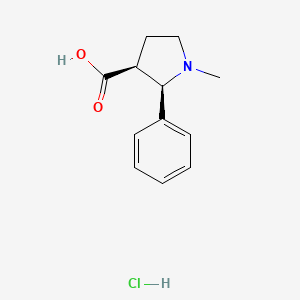
Clorhidrato de ácido (2R,3S)-1-metil-2-fenilpirrolidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in pyrrolidine derivatives stems from their significance in medicinal chemistry and material science, due to their potential biological activities and applications in asymmetric synthesis. Pyrrolidine and its derivatives are often involved in the synthesis of biologically active compounds, demonstrating the importance of understanding their synthesis, molecular structure, and properties.
Synthesis Analysis
The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcases the complexity and precision required in synthesizing specific stereoisomers of pyrrolidine derivatives (Bunnage et al., 2004). The efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid through an aziridinium ion intermediate highlights a practical approach to obtaining key chiral building blocks (Ohigashi et al., 2010).
Molecular Structure Analysis
Spectroscopic analysis, including X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, plays a crucial role in characterizing pyrrolidine derivatives. The study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides insights into the molecular structure and electronic properties through experimental and theoretical approaches (Devi et al., 2018).
Chemical Reactions and Properties
The chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. Research on the asymmetric synthesis and properties of antibacterial agents showcases the impact of stereochemistry on biological activity (Rosen et al., 1988). Additionally, the double reduction of cyclic sulfonamides for synthesizing specific phenylpyrrolidine derivatives illustrates the chemical transformations applicable to these compounds (Evans, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of pyrrolidine derivatives. The isolation and synthesis of specific pyrrolidine derivatives from natural sources, and their structural revision, highlight the importance of accurate characterization in determining physical properties (Castellanos et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are critical for the application of pyrrolidine derivatives. Studies on the synthesis of novel compounds and their spectroscopic investigation provide valuable information on their chemical behavior and potential applications (Devi et al., 2018).
Aplicaciones Científicas De Investigación
- Clorhidrato de ácido (2R,3S)-1-metil-2-fenilpirrolidina-3-carboxílico actúa como catalizador en la síntesis de péptidos. Facilita el acoplamiento de aminoácidos durante el ensamblaje de péptidos en fase sólida, lo que lleva a la creación de péptidos personalizados para estudios biológicos, desarrollo de fármacos e ingeniería de proteínas .
- Los investigadores utilizan este compuesto para hidrolizar proteínas. Al escindir los enlaces peptídicos, ayuda en la digestión de proteínas, el análisis estructural y la investigación proteómica. Los fragmentos de péptidos resultantes proporcionan información sobre la función, el plegamiento y las interacciones de las proteínas .
- Los científicos investigan el metabolismo de los ácidos grasos utilizando This compound. Participa en reacciones enzimáticas relacionadas con la degradación de lípidos, lo cual es crucial para comprender la producción de energía, los trastornos lipídicos y las enfermedades relacionadas con la obesidad .
- Como molécula quiral, este compuesto sirve como bloque de construcción para la síntesis asimétrica. Su estereoquímica única permite a los investigadores crear moléculas complejas con arreglos espaciales específicos. Las aplicaciones incluyen el diseño de fármacos, la síntesis de productos naturales y la ciencia de los materiales .
- Algunos derivados de este compuesto exhiben propiedades antibióticas. Los investigadores exploran su potencial como agente antimicrobiano contra infecciones bacterianas. Investigar su modo de acción y eficacia contribuye al desarrollo de nuevos antibióticos .
- This compound encuentra aplicaciones en biología química y química medicinal. Sirve como un compuesto de herramienta para estudiar los mecanismos enzimáticos, las interacciones receptor-ligando y las interacciones fármaco-diana. Los investigadores lo utilizan para diseñar y optimizar moléculas bioactivas .
Síntesis de péptidos
Hidrólisis de proteínas
Estudios de oxidación de ácidos grasos
Bloque de construcción quiral
Investigación de antibióticos
Biología química y química medicinal
Mecanismo De Acción
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities .
Mode of Action
Pyrrolidine alkaloids have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
It is known that pyrrolidine alkaloids can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that pyrrolidine alkaloids can have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Propiedades
IUPAC Name |
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCMWXOWFKXRJZ-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

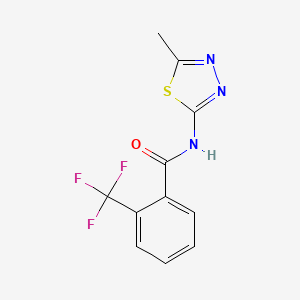
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)


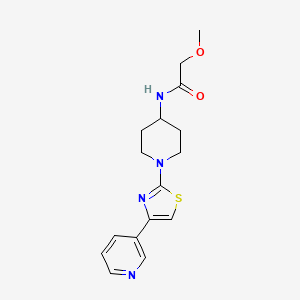
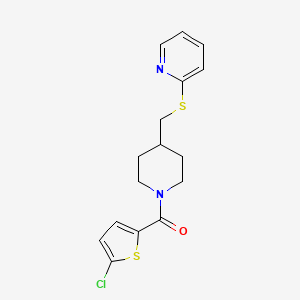
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
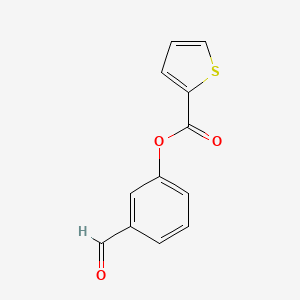
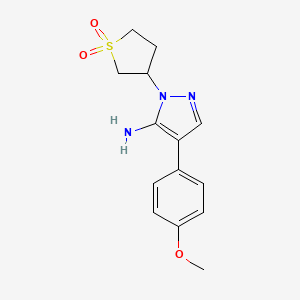
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
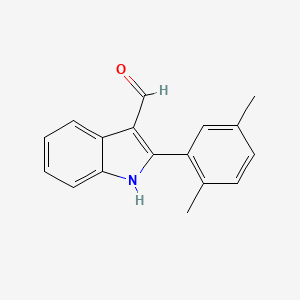
![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)